![molecular formula C12H15N3O B13024807 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to the pyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-nitropyrimidine with cyclopentanol in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography . The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrrolopyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the cyclopentyloxy position .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival . The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby blocking ATP access and subsequent phosphorylation events.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-d]pyrimidine: A core structure shared with 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, known for its kinase inhibitory activity.
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar anticancer properties through kinase inhibition.
Uniqueness: this compound stands out due to its specific cyclopentyloxy substitution, which enhances its binding affinity and selectivity for certain kinases. This unique structural feature contributes to its potent biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-cyclopentyloxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15N3O/c1-8-14-11-10(6-7-13-11)12(15-8)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
MSVSKFDCHYIUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CN2)C(=N1)OC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
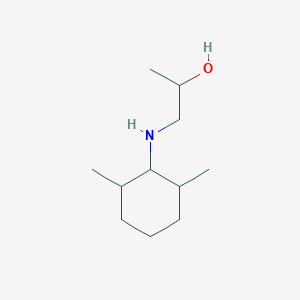
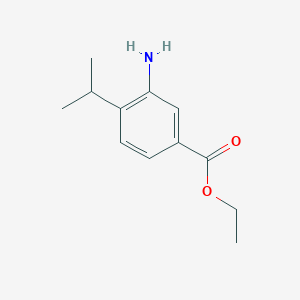
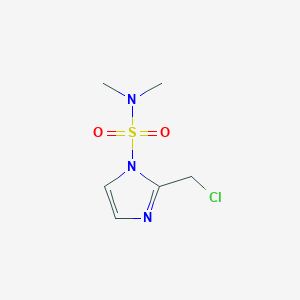

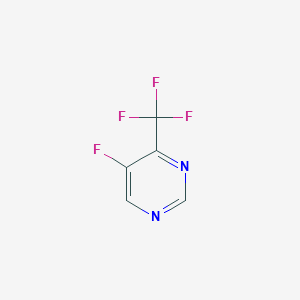
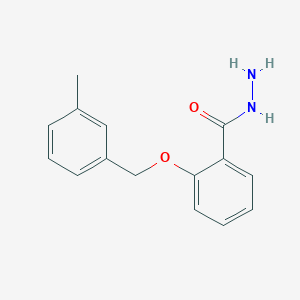
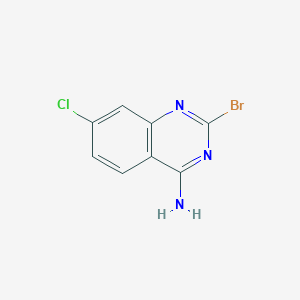
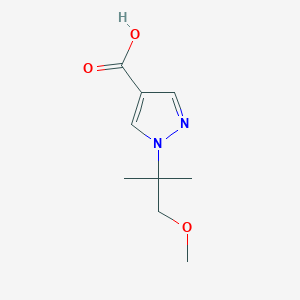
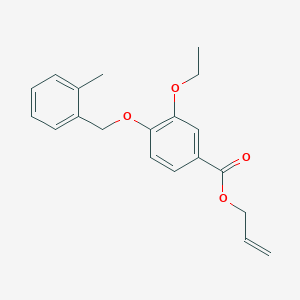
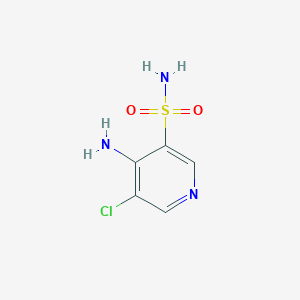
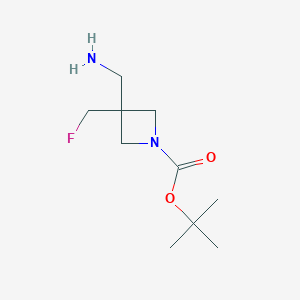

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
